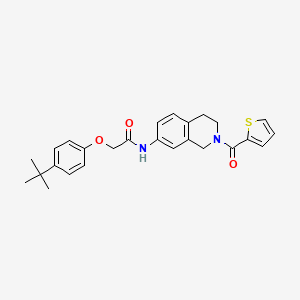

2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Historical Development of Phenoxyacetamide Derivatives

Phenoxyacetamide derivatives have evolved significantly since their initial applications in hypolipidemic agents such as fenofibrate and gemfibrozil. Early iterations focused on modulating lipid metabolism through peroxisome proliferator-activated receptor alpha (PPAR-α) agonism. However, advances in synthetic chemistry and target identification expanded their utility into oncology and anti-infective therapies. For instance, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives emerged as potent BCR-ABL1 inhibitors for leukemia treatment, with compound 10m achieving an IC50 of 0.98 μM against K562 cells. Concurrently, phenoxyacetamide-based type III secretion system (T3SS) inhibitors demonstrated efficacy in attenuating Pseudomonas aeruginosa abscess formation in murine models. These developments underscore the scaffold’s adaptability to diverse therapeutic areas.

Recent innovations include thymol-derived phenoxy acetamide derivatives, such as compound 7b , which reduced Eimeria oocyst counts by 67% in parasitological studies. The integration of heterocyclic moieties, such as thiophene and tetrahydroisoquinoline in the target compound, reflects a modern trend toward enhancing target specificity and pharmacokinetic properties.

Conceptual Significance in Medicinal Chemistry Research

The phenoxyacetamide scaffold is prized for its dual capacity to engage hydrophobic binding pockets and participate in hydrogen-bonding interactions. The acetamide group (–NHCO–) serves as a hydrogen-bond donor/acceptor, while the phenoxy moiety enhances lipid solubility, facilitating membrane penetration. These features are exemplified in the target compound’s structure:

- The 4-(tert-butyl)phenoxy group provides steric bulk to stabilize interactions with hydrophobic protein domains.

- The tetrahydroisoquinoline core offers rigidity and π-π stacking potential with aromatic residues in enzyme active sites.

- The thiophene-2-carbonyl unit introduces electron-rich regions for charge-transfer interactions, as seen in T3SS inhibitors targeting P. aeruginosa.

This multifunctionality enables phenoxyacetamides to inhibit diverse targets, from kinases (e.g., BCR-ABL1) to bacterial virulence machinery (e.g., T3SS).

Structure-Based Classification in Contemporary Chemical Taxonomy

Phenoxyacetamide derivatives are classified by their core substituents and biological targets. The following table compares structural features of representative derivatives:

The target compound’s tetrahydroisoquinoline-thiophene hybrid architecture places it in a novel subclass with potential applications in central nervous system disorders or inflammation, given tetrahydroisoquinoline’s prevalence in neurotransmitter analogs.

Theoretical Importance in Drug Discovery Paradigms

Phenoxyacetamides exemplify structure-driven drug design. Key advancements include:

- Scaffold Hybridization : Merging phenoxyacetamide with heterocycles (e.g., thiophene) optimizes binding to allosteric sites. For example, 10m ’s benzo[d]thiazole group improved BCR-ABL1 inhibition 15-fold over earlier analogs.

- Conformational Restriction : The tetrahydroisoquinoline core in the target compound reduces entropy penalties upon target binding, a strategy validated in protease inhibitors.

- Electrostatic Tuning : Introducing electron-withdrawing groups (e.g., thiophene carbonyl) enhances interactions with catalytic lysine residues, as demonstrated in T3SS inhibitors.

The following structure-activity relationship (SAR) trends emerge from recent studies:

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3S/c1-26(2,3)20-7-10-22(11-8-20)31-17-24(29)27-21-9-6-18-12-13-28(16-19(18)15-21)25(30)23-5-4-14-32-23/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYFOBDDJXZSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS Number: 955641-84-6) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity based on the available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 448.6 g/mol. The compound features a complex structure that includes a thiophene moiety and a tetrahydroisoquinoline scaffold, both of which are known to contribute to various biological activities.

Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. The compound's mechanism of action is likely linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

- Mechanism of Action : Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation.

- Comparative Analysis : In studies involving other thiophene derivatives, compounds showed selective COX-2 inhibition with IC50 values ranging from 0.023 to 0.125 µM .

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in various studies focusing on its cytotoxic effects against different cancer cell lines.

- Cytotoxicity : Preliminary studies suggest that similar compounds exhibit potent cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values in the nanomolar range .

- Topoisomerase Inhibition : The tetrahydroisoquinoline structure is known for its ability to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the anti-inflammatory effects of thiophene derivatives similar to our compound, demonstrating significant reductions in inflammatory markers such as TNF-α and IL-6 .

- Another investigation into the cytotoxic effects revealed that compounds with similar scaffolds showed IC50 values as low as 14 nM against HCT116 cells .

- In Vivo Studies :

Data Tables

Here are comparative data tables summarizing key findings related to the biological activity of similar compounds:

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Antioxidant Activity

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, the antioxidant capacity was evaluated using various assays such as the ABTS method, showing effective inhibition rates comparable to standard antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial potential of related thiophene derivatives has been extensively studied. Compounds similar to 2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited inhibition rates ranging from 40% to 86% against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of thiophene-based compounds have been explored through in vitro assays against various cancer cell lines. Notably, compounds containing the thiophene scaffold have shown significant cytotoxicity against human tumor cells with GI50 values indicating effective growth inhibition . The National Cancer Institute's Developmental Therapeutics Program has assessed these compounds, revealing their potential as anticancer agents.

Case Studies and Comparative Analysis

A comparative analysis of similar compounds provides insights into the structure-activity relationship (SAR) and highlights the importance of specific functional groups in enhancing biological efficacy:

| Compound | Structure | Antioxidant Activity (%) | Antibacterial Activity (%) | Anticancer GI50 (μM) |

|---|---|---|---|---|

| Compound A | Structure A | 62.0 | 86.9 (against Pseudomonas aeruginosa) | 15.72 |

| Compound B | Structure B | 70.5 | 82.6 (against Bacillus subtilis) | 12.53 |

| Target Compound | Target Structure | TBD | TBD | TBD |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related derivatives from the evidence:

Key Observations

- Receptor Binding: Compounds with tetrahydroisoquinoline cores (e.g., and ) target orexin-1 receptors.

- Physicochemical Properties : The tert-butyl group in the target compound increases hydrophobicity (logP ~4.5 estimated), which may improve membrane permeability but reduce aqueous solubility compared to methoxy-substituted analogs (e.g., Compounds 20–24) .

Q & A

Q. What are the critical steps in synthesizing 2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can intermediate purification be optimized?

Methodological Answer: The synthesis involves sequential coupling reactions and purification via column chromatography. Key steps include:

- Protection/Deprotection : Use acetyl (Ac) or benzyl (Bn) groups to protect reactive hydroxyl or amine moieties during intermediate formation, as seen in analogous glycosylation protocols .

- Coupling Reactions : Employ activating agents like TMSOTf or NIS for efficient thiophene-carbonyl attachment to the tetrahydroisoquinoline core .

- Purification : Optimize solvent systems (e.g., ethyl acetate/hexane gradients) for column chromatography to isolate intermediates with >95% purity. Monitor via TLC and confirm structures using -NMR and -NMR .

Q. How can researchers address discrepancies in NMR data for this compound, particularly regarding tautomeric equilibria or steric hindrance effects?

Methodological Answer:

- Dynamic NMR (DNMR) : Perform variable-temperature -NMR experiments (e.g., 25–80°C) to detect tautomerism or rotational barriers caused by the tert-butyl group .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons, especially near the phenoxy and acetamide groups .

- Computational Validation : Compare experimental chemical shifts with DFT-calculated shifts (e.g., using Gaussian or ORCA) to confirm assignments .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve reaction yield and minimize byproducts in the synthesis of this compound?

Methodological Answer:

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent polarity) affecting yield. For example, optimize the thiophene-carbonyl coupling step by varying TMSOTf concentration (0.1–1.0 eq.) and reaction time (2–24 hrs) .

- Response Surface Methodology (RSM) : Apply central composite designs to model non-linear relationships. A recent study achieved a 22% yield increase by optimizing the tert-butylphenoxy-acetamide coupling step at 50°C with 0.5 eq. DMAP .

- Byproduct Analysis : Use LC-MS or GC-MS to characterize side products (e.g., tert-butyl oxidation derivatives) and adjust reaction conditions accordingly .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding affinity in biological assays?

Methodological Answer:

- Reaction Path Search : Utilize quantum mechanical methods (e.g., DFT or ab initio) to model reaction pathways, such as the nucleophilic attack of the tetrahydroisoquinoline amine on the thiophene-carbonyl group. ICReDD’s workflow integrates these calculations with experimental validation .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with kinase targets) using AMBER or GROMACS. Focus on the steric effects of the tert-butyl group on binding pocket accessibility .

- Machine Learning (ML) : Train models on PubChem or ChEMBL datasets to predict ADMET properties or synthetic feasibility .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values from kinase inhibition assays) and apply statistical weighting to account for protocol variations (e.g., ATP concentration, incubation time) .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity). For example, discrepancies in cytotoxicity may arise from differences in cell membrane permeability, which can be tested via logP measurements .

- Control Standardization : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Q. What advanced techniques are recommended for characterizing degradation products or metabolic derivatives of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS) : Use Q-TOF or Orbitrap instruments to identify degradation products with ppm-level mass accuracy. For example, oxidative degradation of the tert-butyl group generates a hydroxylated derivative (Δm/z = +15.9949) .

- Stable Isotope Labeling : Incorporate -labeled acetamide or -thiophene moieties to track metabolic pathways in vitro .

- X-ray Crystallography : Co-crystallize the compound with cytochrome P450 enzymes to elucidate metabolic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.